Methoxytrityl-N-PEG12-TFP ester
Overview
Description
Methoxytrityl-N-PEG12-TFP ester is a biochemical compound used primarily in proteomics research. It has the molecular formula C53F4H71NO15 and a molecular weight of 1038.12 . This compound is known for its utility in various biochemical applications, particularly in the modification of proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxytrityl-N-PEG12-TFP ester typically involves the reaction of Methoxytrityl-N-PEG12 with TFP (tetrafluorophenyl) ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out at room temperature. The process may involve purification steps such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methoxytrityl-N-PEG12-TFP ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methoxytrityl-N-PEG12-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified peptides and proteins.
Biology: Employed in the study of protein-protein interactions and protein modifications.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of bioconjugates and other biochemical reagents.
Mechanism of Action
The mechanism of action of Methoxytrityl-N-PEG12-TFP ester involves the formation of covalent bonds with target molecules. The TFP ester group is highly reactive towards nucleophiles, allowing it to form stable amide or ester bonds with proteins and peptides. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
- Methoxytrityl-N-PEG4-TFP ester
- Methoxytrityl-N-PEG8-TFP ester
- Methoxytrityl-N-PEG16-TFP ester
Uniqueness
Methoxytrityl-N-PEG12-TFP ester is unique due to its specific PEG (polyethylene glycol) chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications where longer or shorter PEG chains may not be as effective.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H71F4NO15/c1-60-46-14-12-45(13-15-46)53(43-8-4-2-5-9-43,44-10-6-3-7-11-44)58-17-19-62-21-23-64-25-27-66-29-31-68-33-35-70-37-39-72-41-40-71-38-36-69-34-32-67-30-28-65-26-24-63-22-20-61-18-16-49(59)73-52-50(56)47(54)42-48(55)51(52)57/h2-15,42,58H,16-41H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGSQFJXXEMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H71F4NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.